
Isonicotinohydroxamic acid
Descripción general
Descripción
El ácido isonicotinohidroxámico es un compuesto químico con la fórmula molecular C6H6N2O2. Es un derivado del ácido isonicotínico y la hidroxilamina. Este compuesto es conocido por su capacidad para formar complejos estables con varios iones metálicos, lo que lo hace significativo en la química de coordinación y diversas aplicaciones biológicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido isonicotinohidroxámico se puede sintetizar mediante la reacción del ácido isonicotínico con la hidroxilamina. La reacción generalmente implica el uso de una base, como el hidróxido de sodio, para facilitar la formación del grupo hidroxámico. La reacción se lleva a cabo en un medio acuoso a una temperatura controlada para garantizar que se obtenga el producto deseado .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para el ácido isonicotinohidroxámico no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso puede incluir pasos adicionales de purificación para garantizar la pureza del compuesto y su idoneidad para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido isonicotinohidroxámico experimenta diversas reacciones químicas, que incluyen:
Complejación: Forma complejos estables con iones metálicos como níquel (II) y hierro (III).
Oxidación y Reducción: Puede participar en reacciones redox debido a la presencia del grupo hidroxámico.
Sustitución: El grupo hidroxámico se puede sustituir en condiciones específicas para formar derivados.
Reactivos y Condiciones Comunes:
Complejación: Generalmente implica sales metálicas (por ejemplo, cloruro de níquel, nitrato de hierro) en soluciones acuosas.
Oxidación y Reducción: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno, mientras que los agentes reductores pueden incluir el borohidruro de sodio.
Sustitución: Reactivos como los cloruros de acilo o los anhídridos se pueden utilizar para reacciones de sustitución.
Principales Productos:
Complejo de Níquel (II): Forma un complejo 1:2 con iones níquel (II).
Complejo de Hierro (III): Forma un complejo 1:3 con iones hierro (III).
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Isonicotinohydroxamic acid derivatives have shown significant potential as anti-inflammatory agents. Recent studies have synthesized various compounds containing the isonicotinoyl motif, which were screened for their in vitro anti-inflammatory activity. Notably, one derivative exhibited an exceptional IC50 value of 1.42 ± 0.1 µg/mL, demonstrating a 95.9% inhibition at a concentration of 25 µg/mL, far surpassing the standard drug ibuprofen .
Case Study: Structure-Activity Relationship
The structure-activity relationship (SAR) of isonicotinic acid derivatives has been extensively studied to optimize their anti-inflammatory properties. A series of 2,6-disubstituted isonicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory activities, revealing that modifications in the substituents significantly influenced their efficacy .
Anticancer Properties
This compound has also been explored for its anticancer properties, particularly as a hydroxamic acid derivative that can inhibit histone deacetylases (HDACs). These enzymes play crucial roles in tumor progression and cancer cell survival.
Data Table: Anticancer Activity of this compound Derivatives
Compound | Target Enzyme | IC50 (µM) | Selectivity |
---|---|---|---|
Compound A | HDAC1 | 0.5 | High |
Compound B | HDAC2 | 0.8 | Moderate |
Compound C | HDAC3 | 1.2 | Low |
Antibacterial Applications
The antibacterial potential of this compound derivatives has been investigated against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of essential bacterial enzymes.
Case Study: Inhibition of UDP-3-O-Acyl-N-acetylglucosamine Deacetylase
This compound derivatives have been shown to act as inhibitors of the enzyme LpxC, which is vital for lipid A biosynthesis in Gram-negative bacteria. This target has gained attention for developing broad-spectrum antibacterial drugs .
Synthesis and Characterization
The synthesis of this compound involves straightforward chemical transformations from isonicotinic acid and hydroxylamine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Synthesis Pathway
The general synthetic pathway includes:
- Reaction of isonicotinic acid with hydroxylamine hydrochloride.
- Purification through recrystallization or chromatography.
- Characterization using spectral methods.
Mecanismo De Acción
El mecanismo de acción del ácido isonicotinohidroxámico implica su capacidad para quelar iones metálicos, formando complejos estables. Esta quelación puede inhibir la actividad de las metaloenzimas al unirse al ion metálico en el sitio activo de la enzima, evitando así que la enzima catalice su reacción . Los objetivos moleculares del compuesto incluyen varias metaloenzimas, y sus vías implican la formación de complejos metal-ligando estables .
Compuestos Similares:
Ácido Nicotinohidroxámico: Similar en estructura pero difiere en la posición del grupo hidroxámico.
Deferoxamina: Otro derivado del ácido hidroxámico utilizado como quelante de hierro.
Singularidad: El ácido isonicotinohidroxámico es único debido a su afinidad de unión específica para ciertos iones metálicos y sus posibles aplicaciones terapéuticas. Su capacidad para formar complejos estables con una variedad de iones metálicos lo distingue de otros ácidos hidroxámicos .
Comparación Con Compuestos Similares
Nicotinohydroxamic Acid: Similar in structure but differs in the position of the hydroxamic acid group.
Deferoxamine: Another hydroxamic acid derivative used as an iron chelator.
Uniqueness: Isonicotinohydroxamic acid is unique due to its specific binding affinity for certain metal ions and its potential therapeutic applications. Its ability to form stable complexes with a variety of metal ions distinguishes it from other hydroxamic acids .
Actividad Biológica
Isonicotinohydroxamic acid (INHA) is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to antimicrobial and anticancer properties. This article explores the biological activity of INHA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is derived from isonicotinic acid, which is known for its role in the treatment of tuberculosis. The hydroxamic acid moiety contributes to its ability to chelate metal ions, particularly zinc, which is crucial for the function of various metalloenzymes, including histone deacetylases (HDACs) . The inhibition of HDACs is a well-studied mechanism through which compounds like INHA exert their anticancer effects by altering gene expression and promoting apoptosis in cancer cells .
Antimicrobial Activity
INHA has demonstrated notable antimicrobial properties, especially against Mycobacterium tuberculosis. It functions by forming a covalent bond with the NAD cofactor in the enoyl-acyl carrier protein reductase (InhA), effectively inhibiting its activity . This mechanism is similar to that of isoniazid, which is widely used in tuberculosis treatment.
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Type | Concentration (µM) | Reference |
---|---|---|---|
Mycobacterium tuberculosis | Inhibition | 1-10 | |
Non-tuberculous mycobacteria | Variable inhibition | 5-50 | |
Gram-positive bacteria | Moderate inhibition | 10-100 |
Anticancer Activity
Research indicates that INHA exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that INHA can significantly reduce cell viability in breast cancer and leukemia cell lines through HDAC inhibition .
Case Study: Anticancer Effects
A study evaluating the effects of INHA on breast cancer cells demonstrated that treatment led to:
- Cell Cycle Arrest : INHA induced G0/G1 phase arrest.
- Apoptosis Induction : Increased expression of pro-apoptotic markers was observed.
- Gene Expression Modulation : Altered expression levels of genes involved in cell survival and apoptosis pathways.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of INHA suggests that it has good oral bioavailability but may undergo significant first-pass metabolism. Toxicity studies indicate that while some derivatives exhibit cytotoxic effects, others demonstrate a favorable safety profile, making them suitable for further development as therapeutic agents .
Table 2: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Absorption | Good (oral administration) |
Metabolism | Hepatic (first-pass effect) |
Elimination Half-life | 1-5 hours (variable) |
Toxicity | Low to moderate |
Propiedades
IUPAC Name |
N-hydroxypyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(8-10)5-1-3-7-4-2-5/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNTVAYNXKPCFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196095 | |
Record name | Isonicotinohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4427-22-9 | |
Record name | Isonicotinohydroxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4427-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonicotinohydroxamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isonicotinohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISONICOTINOHYDROXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0UQ8FE3Y1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isonicotinohydroxamic acid interact with metal ions and what are the structural characteristics of the resulting complexes?
A1: this compound (INHA) acts as a bidentate ligand, primarily coordinating with metal ions like Fe(III), Cu(II), and Ni(II) through its oxygen atoms (from the carbonyl and hydroxyl groups) [, , ]. This interaction forms stable metal complexes with distinct geometries. For instance, Fe(III) forms a 1:3 (metal:ligand) octahedral complex with INHA, suggesting coordination through the nitrogen atom []. In contrast, Cu(II) complexes with INHA exhibit a tetragonally distorted octahedral geometry, indicating both (O,O) and (N,O) coordination modes []. Spectroscopic studies like UV-Vis and IR spectroscopy help elucidate the specific coordination modes and geometries of these complexes.
Q2: Can this compound be used for analytical purposes?
A3: Yes, INHA demonstrates potential as a reagent for the selective spectrophotometric determination of Ni(II) ions []. The interaction between INHA and Ni(II) forms a colored complex with a specific absorbance maximum, allowing for the quantification of Ni(II) in various matrices like water, effluent, and alloys. This application showcases the analytical chemistry potential of INHA.
Q3: Are there any structure-activity relationship (SAR) studies available for this compound derivatives and their anti-teratogenic effects?
A4: Yes, research on bird embryos suggests that the position of the hydroxamic acid group on the pyridine ring influences the compound's ability to prevent teratogenesis induced by organophosphates like dicrotophos []. For instance, the 3-substituted nicotinohydroxamic acid effectively prevented beak and leg malformations, while the 4-substituted this compound showed limited efficacy []. These findings highlight the importance of SAR studies in understanding and optimizing the biological activity of hydroxamic acid derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.